molecular formula C7H13ClO3S B2429263 (2-Methyltetrahydro-2H-pyran-4-yl)methanesulfonyl chloride CAS No. 2126178-82-1

(2-Methyltetrahydro-2H-pyran-4-yl)methanesulfonyl chloride

Cat. No. B2429263
CAS RN: 2126178-82-1
M. Wt: 212.69
InChI Key: SKPOSJQTTFDQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Methyltetrahydro-2H-pyran-4-yl)methanesulfonyl chloride” is a chemical compound with the CAS No. 2126178-82-1. It is a derivative of methanesulfonyl chloride .


Molecular Structure Analysis

The molecular formula of “(2-Methyltetrahydro-2H-pyran-4-yl)methanesulfonyl chloride” is C7H13ClO3S . Its average mass is 212.694 Da and its monoisotopic mass is 212.027390 Da .

Scientific Research Applications

Selective Sulfonylation and Acylation

  • A study by Chalk and Ball (1973) examined the selective sulfonylation reactions with methanesulfonyl chloride in pyridine, revealing the reactivity orders of hydroxyl groups in glycopyranosides. This research highlights the utility of methanesulfonyl chloride in selective chemical modifications (Chalk & Ball, 1973).

Synthesis of Triazine Derivatives

  • Ledenyova et al. (2016) demonstrated the use of methanesulfonyl chloride in synthesizing pyrazolo[5,1-c][1,2,4]triazine derivatives, indicating its role in the creation of novel chemical structures with potential applications (Ledenyova et al., 2016).

Safe Sulfonylation of Alcohols

  • Tanabe et al. (1995) explored the safe sulfonylation of 2-alkynyl and 2-alkenyl alcohols using methanesulfonyl chloride. This research is significant for its emphasis on safety and efficiency in chemical synthesis (Tanabe et al., 1995).

Fused Pyran Synthesis

  • Fan et al. (2009) investigated the efficient and selective preparation of fused pyrans or arylbis(pyranon-3-yl)methanes, showcasing the role of methanesulfonyl chloride in creating compounds with potential biological activities (Fan et al., 2009).

Nucleophilic Substitution and Epoxide Formation

  • Dick and Jones (1966) conducted a study on selective nucleophilic substitution and epoxide formation using methanesulfonyl derivatives, demonstrating its utility in creating specific chemical structures (Dick & Jones, 1966).

Synthesis of Push-Pull Alkenes

  • Shizheng et al. (1998) detailed the synthesis of β-alkoxyl vinyl trifluoromethyl sulfones using methanesulfonyl chloride, highlighting its role in the creation of novel chemical entities (Shizheng et al., 1998).

Sodium Insertion into Vanadium Pentoxide

  • Su et al. (2001) researched the electrochemical properties of vanadium pentoxide in a methanesulfonyl chloride-based ionic liquid, indicating its potential in energy storage applications (Su et al., 2001).

Synthesis of Dicarboxylic Derivatives

  • Burlutskiy and Potapov (2021) studied the carboxylation of bis(pyrazol-1-yl)alkanes by oxalyl chloride, demonstrating the use of methanesulfonyl chloride in synthesizing complex organic compounds (Burlutskiy & Potapov, 2021).

Mass Spectrometry of Sugar Derivatives

  • Kováčik et al. (1970) explored the mass spectrometry of sulfur-containing derivatives of sugars, highlighting the use of methanesulfonyl chloride in analytical chemistry (Kováčik et al., 1970).

Synthesis of Methyl Sulfonamide

  • Zhao Li-fang (2002) conducted a study on the synthesis of methylsulfonamide using methanesulfonyl chloride, showcasing its application in creating specific chemical compounds (Zhao Li-fang, 2002).

Safety and Hazards

The safety data sheet for methanesulfonyl chloride, a related compound, indicates that it is corrosive to metals, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is fatal if inhaled and toxic if swallowed or in contact with skin .

properties

IUPAC Name

(2-methyloxan-4-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c1-6-4-7(2-3-11-6)5-12(8,9)10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPOSJQTTFDQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyloxan-4-yl)methanesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.